molecular formula C8H18F4Si2 B12625530 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane CAS No. 918446-84-1

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane

Cat. No.: B12625530
CAS No.: 918446-84-1
M. Wt: 246.39 g/mol
InChI Key: OWXXMTLXFVTUBK-UHFFFAOYSA-N
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Description

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is a fluorinated disilane derivative with the molecular formula C₈H₁₈F₄Si₂. Characterized by a disilane backbone (Si–Si bond) substituted with four fluorine atoms and two branched butan-2-yl groups, this compound exhibits unique electronic and steric properties due to the electronegativity of fluorine and the bulkiness of the alkyl substituents.

Properties

CAS No.

918446-84-1

Molecular Formula

C8H18F4Si2

Molecular Weight

246.39 g/mol

IUPAC Name

butan-2-yl-[butan-2-yl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-5-7(3)13(9,10)14(11,12)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

OWXXMTLXFVTUBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](F)(F)[Si](C(C)CC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane typically involves the reaction of butan-2-yl lithium with a suitable silicon-fluorine precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

2 C4H9Li+Si2F4(C4H9)2Si2F4+2LiF\text{2 C}_4\text{H}_9\text{Li} + \text{Si}_2\text{F}_4 \rightarrow \text{(C}_4\text{H}_9)_2\text{Si}_2\text{F}_4 + 2 \text{LiF} 2 C4​H9​Li+Si2​F4​→(C4​H9​)2​Si2​F4​+2LiF

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form covalent bonds with other elements. These interactions can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Disilanes

  • 1,2-Diethoxy-1,1,2,2-tetramethyldisilane ():
    This compound features ethoxy and methyl groups on a disilane backbone. Compared to the target compound, the ethoxy groups increase polarity and reactivity toward hydrolysis, whereas the tetrafluorinated structure of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane likely enhances thermal stability and resistance to oxidation due to strong Si–F bonds .
    • Key Differences:
  • Applications: Ethoxy-substituted disilanes are used in palladium-catalyzed silylation reactions (e.g., forming aryldimethylsilanols), while fluorinated disilanes may serve as precursors in fluoropolymer synthesis or heat-resistant materials.
  • 1,1,2,2-Tetrachloro-1,2-dimethyldisilane ():
    Chlorine substituents on the disilane backbone impart higher reactivity toward nucleophilic substitution compared to fluorine. The target compound’s fluorine atoms would confer greater chemical inertness, making it less prone to hydrolysis but more challenging to functionalize .

Fluorinated Ethane Derivatives

  • 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114, ): This refrigerant and solvent has a carbon backbone with chlorine and fluorine substituents. The silicon-based target compound likely has a higher boiling point and reduced environmental mobility due to silicon’s larger atomic radius and stronger Si–F bonds . Environmental Impact: Fluorinated ethanes like CFC-114 have long atmospheric lifetimes (decades), whereas fluorinated disilanes may hydrolyze to release HF, necessitating careful waste management.
  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane ():
    Used as a fire-extinguishing agent, this compound shares the tetrafluoro substitution pattern but on an ethane backbone. Its tropospheric half-life is estimated at ~68,554 days, highlighting the persistence of brominated fluorocarbons. The silicon analog’s environmental behavior is less documented but may involve slower degradation due to silicon’s stability .

Physicochemical Properties (Inferred from Analogues)

Property This compound (Inferred) 1,2-Diethoxy-1,1,2,2-tetramethyldisilane CFC-114 (1,2-Dichloro-1,1,2,2-tetrafluoroethane)
Backbone Si–Si Si–Si C–C
Substituents Butan-2-yl, F Ethoxy, Me Cl, F
Boiling Point Moderate (est. 150–200°C) Not reported 3.77°C
Thermal Stability High (Si–F bond strength ~552 kJ/mol) Moderate Low (prone to photolysis)
Reactivity Low (fluorine inertness) High (ethoxy hydrolysis) Moderate (ozone depletion)

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